molecular formula C12H11NO2S B11517712 3-Methyl-4-(4-methylsulfanyl-benzylidene)-4H-isoxazol-5-one

3-Methyl-4-(4-methylsulfanyl-benzylidene)-4H-isoxazol-5-one

Cat. No.: B11517712
M. Wt: 233.29 g/mol
InChI Key: RHZAVLPYPYVIKW-XFFZJAGNSA-N
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Description

(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a dihydro-1,2-oxazol-5-one ring and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-(methylsulfanyl)benzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: A compound with a similar phenyl group but different functional groups.

Uniqueness

(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

(4Z)-3-methyl-4-[(4-methylsulfanylphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO2S/c1-8-11(12(14)15-13-8)7-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3/b11-7-

InChI Key

RHZAVLPYPYVIKW-XFFZJAGNSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC=C(C=C2)SC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)SC

Origin of Product

United States

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